molecular formula C13H10O4 B3131899 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid CAS No. 35977-78-7

3-(Methoxycarbonyl)naphthalene-2-carboxylic acid

Cat. No.: B3131899
CAS No.: 35977-78-7
M. Wt: 230.22 g/mol
InChI Key: OTUHUQRLOGKXJT-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)naphthalene-2-carboxylic acid is an organic compound with the molecular formula C13H10O4. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a methoxycarbonyl group and a carboxylic acid group. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid typically involves the esterification of naphthalene-2,3-dicarboxylic acid. One common method is the reaction of naphthalene-2,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds as follows:

Naphthalene-2,3-dicarboxylic acid+MethanolH2SO43-(Methoxycarbonyl)naphthalene-2-carboxylic acid+Water\text{Naphthalene-2,3-dicarboxylic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Naphthalene-2,3-dicarboxylic acid+MethanolH2​SO4​​3-(Methoxycarbonyl)naphthalene-2-carboxylic acid+Water

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)naphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-2,3-dicarboxylic acid.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Naphthalene-2,3-dicarboxylic acid.

    Reduction: 3-(Hydroxymethyl)naphthalene-2-carboxylic acid.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methoxycarbonyl)naphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carboxylic acid group can form hydrogen bonds with proteins or enzymes, potentially affecting their activity. The methoxycarbonyl group can participate in esterification reactions, modifying the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2,3-dicarboxylic acid: Lacks the methoxycarbonyl group, making it less reactive in esterification reactions.

    3-(Hydroxymethyl)naphthalene-2-carboxylic acid: Contains a hydroxymethyl group instead of a methoxycarbonyl group, affecting its solubility and reactivity.

    3-(Ethoxycarbonyl)naphthalene-2-carboxylic acid: Similar structure but with an ethoxycarbonyl group, which may alter its chemical properties and reactivity.

Uniqueness

3-(Methoxycarbonyl)naphthalene-2-carboxylic acid is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group on the naphthalene ring. This combination of functional groups provides distinct reactivity and makes the compound valuable in various synthetic and research applications.

Properties

IUPAC Name

3-methoxycarbonylnaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-17-13(16)11-7-9-5-3-2-4-8(9)6-10(11)12(14)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUHUQRLOGKXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Name
substrate
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dppf
Quantity
0.1 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Methoxycarbonyl)naphthalene-2-carboxylic acid
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3-(Methoxycarbonyl)naphthalene-2-carboxylic acid
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